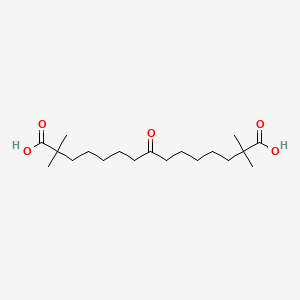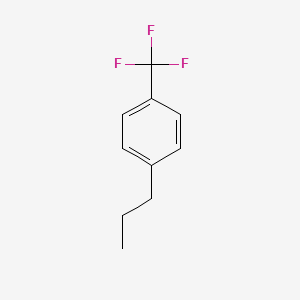
1-Propyl-4-(trifluoromethyl)benzene
Descripción general
Descripción
“1-Propyl-4-(trifluoromethyl)benzene” is a derivative of benzene, where one hydrogen atom of the benzene ring is replaced by a propyl group and another hydrogen atom is replaced by a trifluoromethyl group . The exact physical and chemical properties of this specific compound might not be readily available in standard databases.
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with a propyl group (C3H7) attached to one carbon and a trifluoromethyl group (CF3) attached to another carbon . The exact structure would depend on the positions of these groups on the benzene ring.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Fluorine-containing Materials
1-Propyl-4-(trifluoromethyl)benzene plays a role in the synthesis of novel fluorine-containing materials. For instance, it is involved in the creation of new fluorine-containing polyetherimides, characterized by technologies such as Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC). These materials have potential applications in various fields due to their unique properties (Yu Xin-hai, 2010).
Organic Chemistry and Molecular Interaction Studies
In the domain of organic chemistry, this compound is used to study selective lithiation and subsequent electrophilic substitution. These processes are crucial for understanding molecular interactions and reactions (M. Schlosser, J. Porwisiak, F. Mongin, 1998). Additionally, its derivatives are explored for lithiation and silylation reactions, contributing to the knowledge of organometallic chemistry (J. W. Fitch, P. Cassidy, Mehreen Ahmed, 1996).
Catalysis and Chemical Reactions
This compound is also significant in catalysis research. It's used in studies involving the trifluoromethylation of aromatic compounds, a reaction vital in creating various chemical products (E. Mejía, A. Togni, 2012).
Development of Electrochemical Technologies
Research on compounds containing this compound leads to advancements in electrochemical technologies. Studies have been conducted on peripherally tetra-substituted phthalocyanines bearing derivatives of this compound, showing potential applications in electrochemical fields (Ayşe Aktaş Kamiloğlu, D. Akyüz, A. Koca, Irfan Acar, 2018).
Material Science and Engineering
In material science, its derivatives are used to create robust honeycomb-like layered structures with applications in various engineering fields. This includes the development of new zirconium phosphonate frameworks (M. Taddei, F. Costantino, R. Vivani, S. Sabatini, S. Lim, Seth M. Cohen, 2014).
Propiedades
IUPAC Name |
1-propyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXWTILSPGNEBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B3136172.png)
![1-[(2-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B3136182.png)

![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3136204.png)

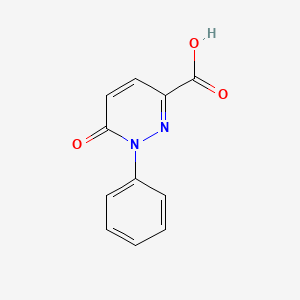
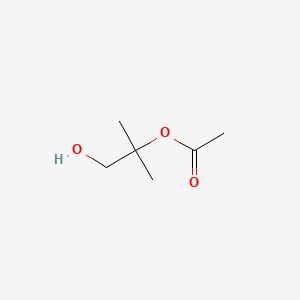
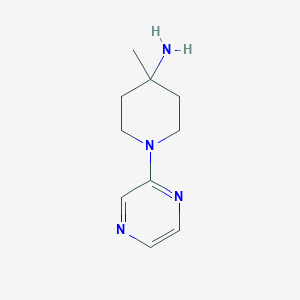
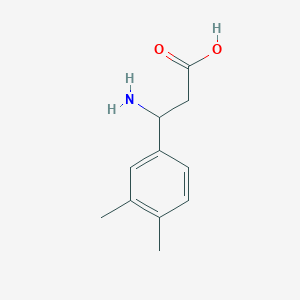
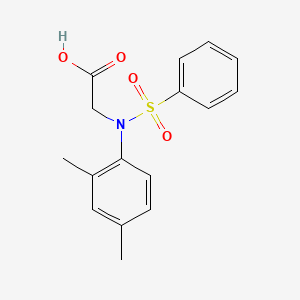
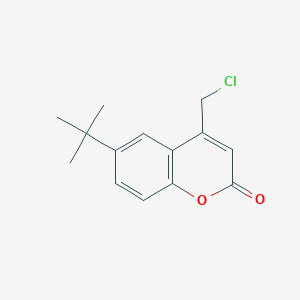
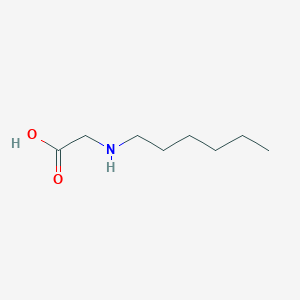
![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B3136274.png)
